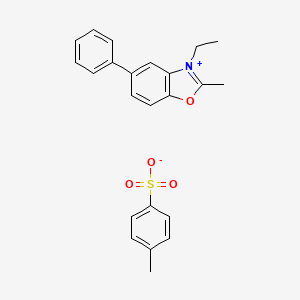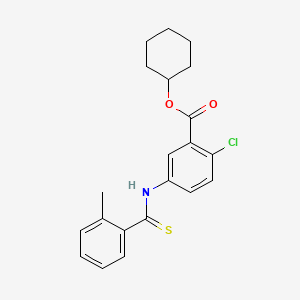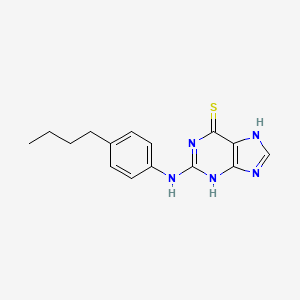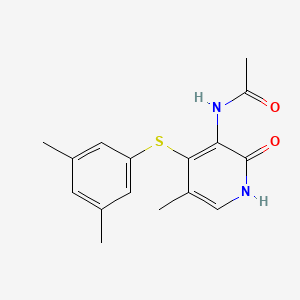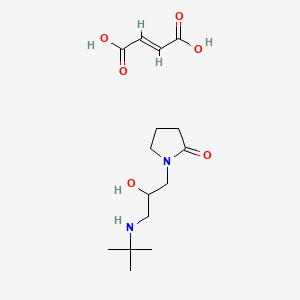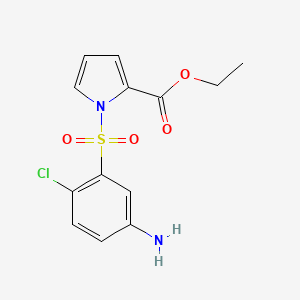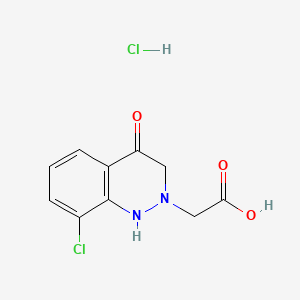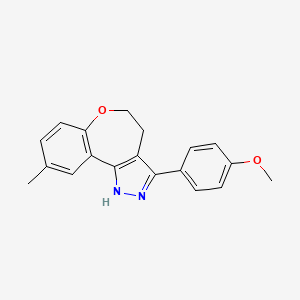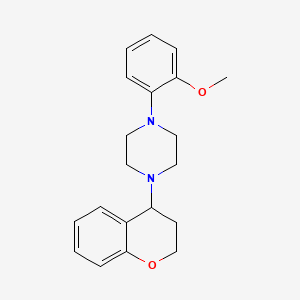
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with receptors, enzymes, or ion channels in biological systems.
Pathways Involved: The compound may modulate signaling pathways involved in cell growth, apoptosis, or neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)piperazine
- 4-(2-Methoxyphenyl)piperazine
- 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-phenylpiperazine
Uniqueness
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of both the benzopyran and methoxyphenyl groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Propriétés
Numéro CAS |
81816-68-4 |
|---|---|
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-chromen-4-yl)-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C20H24N2O2/c1-23-20-9-5-3-7-18(20)22-13-11-21(12-14-22)17-10-15-24-19-8-4-2-6-16(17)19/h2-9,17H,10-15H2,1H3 |
Clé InChI |
CCULRDJFKNULHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C3CCOC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


